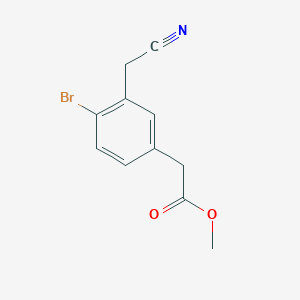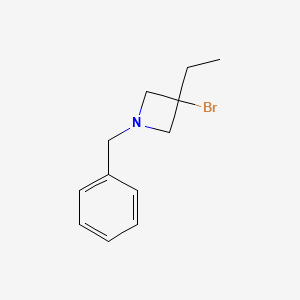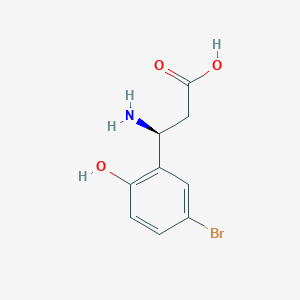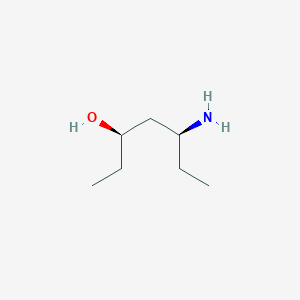
3-(1-Fluorocyclobutyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluorocyclobutyl)propanoic acid is an organic compound with the molecular formula C7H11FO2 It is a derivative of propanoic acid, featuring a fluorocyclobutyl group attached to the third carbon of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Fluorocyclobutyl)propanoic acid typically involves the following steps:
Formation of Fluorocyclobutane: The initial step involves the synthesis of fluorocyclobutane, which can be achieved through the fluorination of cyclobutane using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Grignard Reaction: The fluorocyclobutane is then subjected to a Grignard reaction with ethyl magnesium bromide to form a Grignard reagent.
Carboxylation: The Grignard reagent is subsequently carboxylated using carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Fluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the fluorocyclobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclobutyl derivatives
Applications De Recherche Scientifique
3-(1-Fluorocyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Fluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features but lacking the fluorocyclobutyl group.
Cyclobutylpropanoic acid: Similar structure but without the fluorine atom.
Fluorocyclobutane: Lacks the propanoic acid moiety.
Uniqueness
3-(1-Fluorocyclobutyl)propanoic acid is unique due to the presence of both the fluorocyclobutyl group and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11FO2 |
|---|---|
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
3-(1-fluorocyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H11FO2/c8-7(3-1-4-7)5-2-6(9)10/h1-5H2,(H,9,10) |
Clé InChI |
TVPBFZZOFUZLNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)

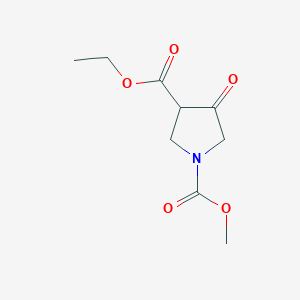

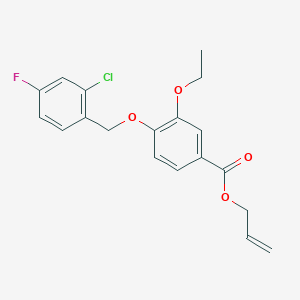
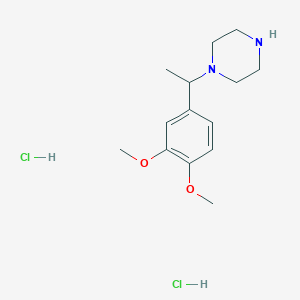
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
